Boc-PNA-A(Z)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H29N7O7 |

|---|---|

Molecular Weight |

527.5 g/mol |

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-(phenylmethoxycarbonylamino)purin-9-yl]acetyl]amino]acetic acid |

InChI |

InChI=1S/C24H29N7O7/c1-24(2,3)38-22(35)25-9-10-30(12-18(33)34)17(32)11-31-15-28-19-20(26-14-27-21(19)31)29-23(36)37-13-16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3,(H,25,35)(H,33,34)(H,26,27,29,36) |

InChI Key |

HNSNKXSLRGSKQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=NC2=C(N=CN=C21)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-PNA-A(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide Nucleic Acids (PNAs) represent a class of synthetic DNA mimics with a neutral polyamide backbone, offering significant advantages in biological and therapeutic applications due to their high binding affinity and specificity to DNA and RNA, as well as their resistance to enzymatic degradation[][][3]. This guide provides a comprehensive technical overview of Boc-PNA-A(Z)-OH, a crucial monomer for the synthesis of PNA oligomers containing adenine (B156593). This document details its chemical and physical properties, provides a standardized experimental protocol for its use in solid-phase PNA synthesis, and illustrates its role in the broader context of gene regulation.

Chemical Identity and Properties

This compound is a protected peptide nucleic acid monomer. The "Boc" (tert-butyloxycarbonyl) group protects the N-terminal amino group of the N-(2-aminoethyl)glycine backbone, while the "Z" (benzyloxycarbonyl) group protects the exocyclic amine of the adenine nucleobase[][4]. The "-OH" indicates a free carboxylic acid at the C-terminus, which is essential for its coupling to the growing PNA chain during synthesis.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| CAS Number | 149376-69-2 | [5][6] |

| Molecular Formula | C24H29N7O7 | [5] |

| Molecular Weight | 527.53 g/mol | [][5][6] |

| Appearance | White to Off-white Powder | [] |

| Purity | >98.5% (by HPLC) | [5][8] |

| Solubility | Fast dissolution in appropriate organic solvents (e.g., NMP) | [5] |

| Storage | -20°C for long-term storage | [] |

Experimental Protocols: Solid-Phase PNA Synthesis

The synthesis of PNA oligomers using this compound is typically performed via solid-phase synthesis (SPS) utilizing the Boc/Z protection strategy. This method involves the sequential addition of protected PNA monomers to a growing chain attached to a solid support.

Materials and Reagents

-

This compound and other required Boc-PNA-X(Z)-OH monomers

-

Solid support resin (e.g., MBHA resin)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) and 2,6-Lutidine

-

Deprotection reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Capping reagent: Acetic anhydride (B1165640)

-

Washing solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

-

Cleavage cocktail: TFA and m-cresol

-

Precipitation solvent: Diethyl ether

Synthesis Cycle

The synthesis of a PNA oligomer follows a repeated cycle of deprotection, coupling, and capping for each monomer added.

-

Deprotection: The Boc protecting group from the N-terminus of the resin-bound PNA chain is removed by treatment with a solution of TFA in DCM[9].

-

Washing: The resin is thoroughly washed with DMF or NMP to remove residual deprotection reagents and by-products.

-

Coupling:

-

Washing: The resin is washed again with DMF or NMP to remove unreacted monomer and coupling reagents.

-

Capping: Any unreacted amino groups on the resin are capped by treatment with acetic anhydride to prevent the formation of deletion sequences[9].

-

Washing: A final wash with DMF or NMP prepares the resin for the next synthesis cycle.

This cycle is repeated until the desired PNA sequence is assembled.

Cleavage and Deprotection

Upon completion of the synthesis, the PNA oligomer is cleaved from the solid support, and the Z protecting groups on the nucleobases are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as TFA, with a scavenger like m-cresol[9][11]. The crude PNA is then precipitated from the cleavage mixture using cold diethyl ether.

Purification

The crude PNA oligomer is purified using reverse-phase high-performance liquid chromatography (RP-HPLC)[12]. The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Visualizations

Experimental Workflow: PNA Solid-Phase Synthesis Cycle

Signaling Pathway: Mechanisms of PNA-Mediated Gene Regulation

PNA oligomers synthesized using monomers like this compound can modulate gene expression through several mechanisms, primarily through antisense and antigene strategies[13][14].

Applications in Research and Drug Development

The unique properties of PNAs make them valuable tools in various research and therapeutic areas.

-

Antisense and Antigene Therapies: PNA oligomers can bind to specific mRNA sequences, sterically hindering translation and thereby inhibiting protein expression[3][14]. They can also bind to duplex DNA through strand invasion, blocking transcription[13][15]. These properties are being explored for the treatment of various diseases, including cancer and genetic disorders[16].

-

Diagnostics: The high specificity of PNA probes allows for their use in diagnostic assays to detect specific DNA or RNA sequences with high precision[].

-

Molecular Biology Tools: PNAs are used as research tools to study gene function and regulation due to their ability to specifically target and modulate the expression of genes of interest[13].

Conclusion

This compound is a fundamental building block in the synthesis of adenine-containing PNA oligomers. The Boc/Z protection strategy, while requiring strong acidic conditions for final cleavage, is a well-established and effective method for producing high-quality PNAs for a wide range of applications in research, diagnostics, and drug development. The ability of the resulting PNA oligomers to modulate gene expression underscores their potential as next-generation therapeutic agents.

References

- 3. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Boc-A(Z)-Aeg-OH For PNA synthesis - Creative Peptides [pna.creative-peptides.com]

- 6. polyorginc.com [polyorginc.com]

- 8. polyorginc.com [polyorginc.com]

- 9. peptide.com [peptide.com]

- 10. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 12. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]

- 13. Peptide nucleic acid (PNA) binding-mediated gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PNAs for Gene Editing - Creative Peptides [creative-peptides.com]

- 16. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to Boc-PNA-A(Z)-OH

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Boc-N-[2-(N-benzyloxycarbonyl-adenin-9-yl)acetyl]aminoethylglycine, commonly referred to as Boc-PNA-A(Z)-OH. This molecule is a fundamental building block in the synthesis of Peptide Nucleic Acids (PNAs), which are synthetic analogs of DNA and RNA with significant potential in research and therapeutic development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

This compound is a monomer used in the solid-phase synthesis of PNA oligomers. The tert-butyloxycarbonyl (Boc) group protects the N-terminal amine of the aminoethylglycine backbone, while the benzyloxycarbonyl (Z) group protects the exocyclic amine of the adenine (B156593) nucleobase. This dual protection scheme is crucial for the controlled, stepwise assembly of PNA sequences.[1][][3]

A summary of the key quantitative data for this compound and related PNA monomers is presented in the table below for easy comparison.

| Monomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 149376-69-2 | C24H29N7O7 | 527.53[1][4] |

| Boc-PNA-C(Z)-OH | 144564-94-3 | C23H29N5O8 | 503.51[][] |

| Boc-PNA-G(Z)-OH | 169287-77-8 | C24H29N7O8 | 543.54[][3] |

| Boc-PNA-T-OH | 139166-80-6 | C17H24N4O6 | 384.39[] |

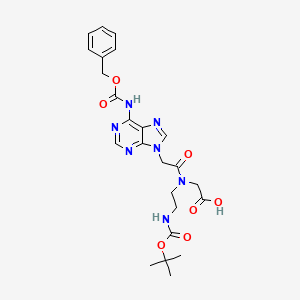

Chemical Structure

The chemical structure of this compound consists of a central N-(2-aminoethyl)glycine backbone. The primary amine is protected by a Boc group, and the secondary amine is acylated with a carboxymethyl adenine derivative. The exocyclic amine of the adenine base is protected by a Z group. The structure terminates with a free carboxylic acid.

Caption: Chemical structure of this compound.

Experimental Protocols

The synthesis of PNA oligomers using this compound typically follows a solid-phase synthesis strategy. The Boc/Z protection scheme requires acidic conditions for the removal of the N-terminal Boc group and a final strong acid cleavage step to deprotect the nucleobases and release the PNA from the solid support.

Automated PNA Synthesis Cycle (Boc/Z Chemistry)

An optimized protocol for automated PNA synthesis on a 5 µmol scale has been reported with an average coupling yield of 99.4%.[6] The general cycle for each monomer addition involves the following steps:

-

Deprotection: The N-terminal Boc group of the resin-bound PNA is removed using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

-

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized in situ.[6]

-

Activation and Coupling: The incoming this compound monomer is pre-activated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base. The activated monomer is then coupled to the deprotected N-terminus of the growing PNA chain.[6][7]

-

Capping: Any unreacted amino groups on the solid support are capped, typically with acetic anhydride, to prevent the formation of deletion sequences.[6][7]

This cycle is repeated until the desired PNA sequence is assembled.

Caption: Automated solid-phase PNA synthesis cycle using Boc/Z chemistry.

Applications in Research and Development

This compound is a crucial reagent in the synthesis of PNA oligomers for a variety of applications, leveraging the unique properties of PNAs such as high binding affinity to complementary DNA and RNA, and resistance to enzymatic degradation.[]

-

Antisense Therapeutics: PNAs synthesized with this monomer can be designed to bind to specific mRNA sequences, thereby inhibiting protein translation. This is a promising strategy for the treatment of various diseases.

-

Molecular Diagnostics: PNA probes offer high specificity and can be used in techniques like fluorescence in situ hybridization (FISH) and as PCR clamps for the detection of specific nucleic acid sequences.

-

Gene Regulation Studies: PNAs can be used to target specific gene sequences to study their function and regulation.

The logical relationship for the application of this compound in the development of a PNA-based therapeutic is outlined below.

Caption: Logical workflow from monomer to application.

References

In-Depth Technical Guide: Properties of Boc-PNA-A(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Boc-PNA-A(Z)-OH, a key building block in the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic DNA mimics with a polyamide backbone that exhibit exceptional binding affinity and specificity to DNA and RNA, making them valuable tools in diagnostics, antisense therapy, and drug development. This document details the physicochemical properties, experimental protocols for its use, and relevant biochemical pathways and workflows.

Core Properties of this compound

This compound, where 'Boc' is the tert-butyloxycarbonyl protecting group and '(Z)' refers to the benzyloxycarbonyl protecting group on the exocyclic amine of adenine (B156593), is a monomer used in the solid-phase synthesis of PNA oligomers. The Boc group provides temporary protection of the backbone amine, while the Z group offers stable protection of the nucleobase during synthesis.

Physicochemical Properties

Quantitative data for this compound and a related cytosine analog are summarized below for comparative purposes.

| Property | This compound | Boc-PNA-C(Z)-OH (for comparison) |

| Molecular Formula | C24H29N7O7 | C23H29N5O8 |

| Molecular Weight | 527.53 g/mol [][2] | 503.51 g/mol [] |

| CAS Number | 149376-69-2[][2] | 144564-94-3[] |

| Appearance | White to Off-white Powder[] | White to Off-white Powder[] |

| Purity | >98.5%[4] | >95%[] |

| Melting Point | Data not available | 156 °C (decomposes)[] |

| Density | Data not available | 1.32 ± 0.1 g/cm³[] |

| Solubility | "Fast dissolution" (solvent not specified)[4] | Data not available |

| Storage | -20°C for long-term storage[] | -20°C for long-term storage[] |

Spectroscopic Properties

-

¹H NMR: The spectrum would exhibit characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), aromatic protons of the benzyloxycarbonyl (Z) group, protons of the adenine nucleobase, and protons of the N-(2-aminoethyl)glycine backbone.

-

¹³C NMR: The spectrum would show resonances for the carbonyl carbons of the Boc and Z protecting groups, the carboxylic acid, and the amide bond in the backbone. Signals corresponding to the carbons of the adenine base and the ethylglycine backbone would also be present.

-

IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the Boc, Z, and carboxylic acid groups (typically in the 1650-1760 cm⁻¹ region), and aromatic C-H and C=C stretching from the Z group. A broad O-H stretch from the carboxylic acid would also be expected.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (527.53 g/mol ).

Experimental Protocols

The primary application of this compound is in the solid-phase synthesis of PNA oligomers. The following protocols provide a generalized methodology for its use.

Solid-Phase PNA Synthesis using Boc/Z Chemistry

This protocol outlines the manual solid-phase synthesis of a PNA oligomer on a suitable resin (e.g., MBHA resin).

Materials:

-

This compound and other required Boc-PNA monomers

-

MBHA (methylbenzhydrylamine) resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

-

Neutralization solution: Diisopropylethylamine (DIEA) in DCM (e.g., 5% v/v)

-

Coupling reagents:

-

Activator: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Base: DIEA or N-methylmorpholine (NMM)

-

-

Capping solution: Acetic anhydride (B1165640) in DMF with a base (e.g., pyridine (B92270) or DIEA)

-

Cleavage cocktail: e.g., Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF) with appropriate scavengers

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the MBHA resin in DCM in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with the deprotection solution (TFA/DCM) to remove the Boc protecting group from the resin's amino group.

-

Wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Treat the resin with the neutralization solution (DIEA/DCM) to neutralize the resulting ammonium (B1175870) salt.

-

Wash the resin with DCM and then DMF.

-

-

Monomer Coupling:

-

Dissolve this compound and the activator (HBTU/HATU) in DMF.

-

Add the base (DIEA or NMM) to the monomer solution to pre-activate for a few minutes.

-

Add the activated monomer solution to the resin and agitate to allow for coupling.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

-

Capping:

-

After successful coupling, wash the resin with DMF.

-

Treat the resin with the capping solution to acetylate any unreacted amino groups, preventing the formation of deletion sequences.

-

Wash the resin with DMF and then DCM.

-

-

Chain Elongation: Repeat steps 2-5 for each subsequent Boc-PNA monomer in the desired sequence.

-

Cleavage and Final Deprotection:

-

After the final monomer has been coupled and the terminal Boc group is removed, wash the resin thoroughly and dry it.

-

Treat the resin with the cleavage cocktail (e.g., HF or TFMSA) to cleave the PNA from the resin and remove the Z protecting groups from the nucleobases.

-

-

Precipitation and Washing:

-

Precipitate the cleaved PNA by adding cold diethyl ether.

-

Centrifuge to pellet the PNA.

-

Wash the PNA pellet with diethyl ether to remove scavengers and other small molecules.

-

Purification by Reverse-Phase HPLC

Materials:

-

Crude PNA

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

C8 or C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude PNA pellet in Solvent A.

-

HPLC Separation:

-

Equilibrate the HPLC column with a low percentage of Solvent B.

-

Inject the PNA sample onto the column.

-

Elute the PNA using a linear gradient of increasing Solvent B concentration.

-

Monitor the elution profile at 260 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak of the full-length PNA oligomer.

-

Analysis: Analyze the collected fractions by mass spectrometry (e.g., MALDI-TOF) to confirm the identity and purity of the desired PNA product.

-

Lyophilization: Lyophilize the pure fractions to obtain the final PNA product as a powder.

Visualizations

Boc Protection of an Amine

The following diagram illustrates the general mechanism for the protection of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Caption: Mechanism of Boc protection of a primary amine.

Boc Deprotection Mechanism

The removal of the Boc protecting group is typically achieved under acidic conditions, as depicted below.

References

In-Depth Technical Guide: Boc-PNA-A(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-PNA-A(Z)-OH, a crucial building block in the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic analogs of DNA and RNA with a polyamide backbone, offering unique properties for applications in diagnostics, therapeutics, and molecular biology. The Boc (tert-butyloxycarbonyl) protecting group on the amino terminus and the Z (benzyloxycarbonyl) protecting group on the exocyclic amine of the adenine (B156593) base are key features that facilitate solid-phase synthesis of custom PNA oligomers.

Core Molecular Attributes

This compound is a monomer used in the synthesis of PNA sequences containing adenine. The lipophilic Z group provides protection for the adenine base during the iterative coupling and deprotection cycles of PNA synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₉N₇O₇ | [1] |

| Molecular Weight | 527.53 g/mol | [1][2][] |

| CAS Number | 149376-69-2 | [2][] |

Experimental Protocols

The primary application of this compound is in the solid-phase synthesis of PNA oligomers. A generalized experimental protocol for incorporating this monomer is outlined below. This protocol is based on established Boc/Z PNA synthesis chemistry.

Materials:

-

This compound

-

Appropriate solid support (e.g., MBHA resin)

-

Coupling reagents (e.g., HBTU, DIPEA)

-

Deprotection reagent (e.g., Trifluoroacetic acid - TFA)

-

Solvents (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

-

Cleavage cocktail (e.g., TFA/m-cresol)

Protocol for a Single Coupling Cycle:

-

Resin Swelling: Swell the solid support resin in DMF.

-

Boc Deprotection: Remove the Boc protecting group from the N-terminus of the growing PNA chain on the solid support using a solution of TFA in DCM.

-

Washing: Thoroughly wash the resin with DCM and DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resin with a solution of DIPEA in DMF.

-

Monomer Activation: Pre-activate the this compound monomer by dissolving it in DMF with HBTU and DIPEA.

-

Coupling: Add the activated monomer solution to the resin and allow the coupling reaction to proceed at room temperature.

-

Washing: Wash the resin with DMF to remove unreacted monomer and coupling reagents.

-

Capping (Optional): To block any unreacted amino groups, a capping step with acetic anhydride (B1165640) can be performed.

-

Repeat: Repeat steps 2-8 for each subsequent monomer in the desired PNA sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the PNA from the resin and remove the Z protecting groups using a strong acid cocktail, such as TFA with scavengers like m-cresol.

-

Purification: Purify the crude PNA product using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final PNA oligomer using mass spectrometry and analytical HPLC.

Structural and Functional Relationships

The following diagram illustrates the key components of the this compound monomer and their roles in PNA synthesis.

Caption: Functional components of the this compound monomer.

References

In-Depth Technical Guide to Boc-PNA-A(Z)-OH: A Core Component for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-PNA-A(Z)-OH, a crucial monomer for the synthesis of Peptide Nucleic Acids (PNAs). PNAs are synthetic DNA analogs with a neutral polyamide backbone, offering superior hybridization properties and resistance to enzymatic degradation, making them invaluable tools in antigene and antisense therapies, diagnostics, and as molecular probes. This document details the physicochemical properties, synthesis protocols, and the role of this monomer in the broader context of gene regulation and drug development.

Core Data Presentation

A summary of the key quantitative data for this compound is presented below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 149376-69-2 | [1][2] |

| Molecular Formula | C24H29N7O7 | [1][2] |

| Molecular Weight | 527.53 g/mol | [1][2] |

| Appearance | White to Off-white Powder | [] |

| Purity | Typically ≥95% | [] |

| Storage Temperature | -20°C | [] |

Physicochemical Characteristics

This compound is a PNA monomer where the N-terminal amino group of the N-(2-aminoethyl)glycine backbone is protected by a tert-butyloxycarbonyl (Boc) group. The exocyclic amino group of the adenine (B156593) nucleobase is protected by a benzyloxycarbonyl (Z) group.[4] The Boc group is acid-labile and serves as a temporary protecting group during solid-phase synthesis, while the Z group provides more robust, "permanent" protection that is removed during the final cleavage from the solid support under strong acidic conditions.[5]

Experimental Protocols

The synthesis of PNA oligomers using this compound is typically performed via solid-phase peptide synthesis (SPPS) using the Boc/Z chemistry.[4][5][7] This strategy involves the sequential addition of Boc-protected PNA monomers to a growing chain attached to a solid support, such as a methylbenzhydrylamine (MBHA) or PAM resin.[5]

General Solid-Phase PNA Synthesis Cycle

A typical synthesis cycle using Boc/Z chemistry involves the following steps:

-

Deprotection: Removal of the N-terminal Boc group from the resin-bound PNA chain. This is achieved by treating the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[4]

-

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized to the free amine, typically using a base such as diisopropylethylamine (DIEA).

-

Coupling: The next this compound monomer is activated and coupled to the free amine of the growing PNA chain. Common activating agents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIEA.[4]

-

Capping (Optional): To prevent the elongation of unreacted chains (failure sequences), a capping step with acetic anhydride (B1165640) can be performed.[4]

-

Washing: The resin is thoroughly washed with appropriate solvents, such as DCM and dimethylformamide (DMF), after each step to remove excess reagents and byproducts.

This cycle is repeated until the desired PNA sequence is assembled.

Cleavage and Deprotection

Once the synthesis is complete, the PNA oligomer is cleaved from the solid support, and the Z protecting groups on the nucleobases are removed simultaneously. This is typically achieved using strong acids such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[5]

Visualization of Key Processes

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

Role in Drug Development and Research

PNA oligomers synthesized using this compound have significant potential in drug development and as research tools due to their ability to modulate gene expression.

Antisense and Antigene Applications

PNAs can bind with high affinity and specificity to complementary DNA and RNA sequences. This allows them to interfere with gene expression at both the transcriptional and translational levels. As antigene agents, PNAs can bind to promoter regions of genes, forming a PNA-DNA-PNA triplex and inhibiting transcription.[8] In an antisense role, they can bind to mRNA, blocking translation.

Decoy for Transcription Factors

PNA-based molecules can be designed to mimic the DNA binding sites of specific transcription factors.[9] For example, PNA-DNA chimeras have been shown to act as effective decoys for the Sp1 transcription factor.[9] By binding to and sequestering transcription factors, these PNA constructs can prevent them from activating their target genes, offering a powerful strategy for therapeutic intervention in diseases where transcription factors are dysregulated. For instance, PNAs have been explored as decoy molecules for NF-κB, a key regulator of inflammatory responses.[8]

The unique properties of PNAs, such as their high stability and binding affinity, make them promising candidates for the development of novel therapeutics. The use of well-characterized monomers like this compound is fundamental to the reliable and efficient synthesis of these advanced therapeutic and diagnostic agents.

References

- 1. Boc-A(Z)-Aeg-OH For PNA synthesis - Creative Peptides [pna.creative-peptides.com]

- 2. polyorginc.com [polyorginc.com]

- 4. peptide.com [peptide.com]

- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 6. PNA-A(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]

- 7. Solid Phase Synthesis of PNA Oligomers | Springer Nature Experiments [experiments.springernature.com]

- 8. minervamedica.it [minervamedica.it]

- 9. Transcription factor decoy molecules based on a peptide nucleic acid (PNA)-DNA chimera mimicking Sp1 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the Boc Protecting Group in Peptide Nucleic Acid Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Peptide Nucleic Acids (PNAs) represent a class of synthetic DNA mimics with a neutral polyamide backbone, offering superior hybridization properties and enzymatic stability compared to natural nucleic acids. These characteristics make them promising candidates for various therapeutic and diagnostic applications. The chemical synthesis of high-purity PNA oligomers is paramount to their successful implementation. A cornerstone of this synthesis is the strategic use of protecting groups to temporarily mask reactive functional groups and ensure the correct sequential assembly of PNA monomers. Among the various strategies, the use of the tert-butyloxycarbonyl (Boc) protecting group for the backbone amino group has been a foundational and robust approach. This technical guide provides a comprehensive overview of the function of the Boc protecting group in PNA synthesis, detailing its role in established chemical strategies, experimental protocols, and its advantages and limitations.

The Core Function of the Boc Protecting Group in PNA Synthesis

In the solid-phase synthesis of PNA, the primary role of the Boc group is the temporary protection of the secondary amine on the N-(2-aminoethyl)glycine backbone of the PNA monomer.[1][] This protection is crucial to prevent unwanted side reactions during the amide bond formation (coupling) of the next monomer in the growing PNA chain.[1] The Boc group is strategically chosen for its acid lability, allowing for its selective removal under conditions that do not affect other protecting groups on the nucleobases or the linkage to the solid support.[][4]

The most established PNA synthesis strategy employing the Boc group is the Boc/Z strategy .[1][5] In this approach:

-

Boc ( tert-butyloxycarbonyl) protects the backbone amino group and is removed at each cycle of monomer addition using a moderately strong acid, typically trifluoroacetic acid (TFA).[6][7]

-

Z (benzyloxycarbonyl) or other acid-resistant groups protect the exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine).[1] These are considered "permanent" protecting groups during the synthesis cycles and are removed only during the final cleavage from the solid support.

This orthogonal protection scheme ensures that the backbone amine is selectively deprotected for chain elongation, while the nucleobase functionalities remain shielded to prevent branching or other side reactions.[1][8]

The Boc/Z Solid-Phase PNA Synthesis Cycle

The solid-phase synthesis of PNA using the Boc/Z strategy is a cyclical process involving three main steps: deprotection, coupling, and capping.[6]

-

Deprotection: The cycle begins with the removal of the N-terminal Boc group from the growing PNA chain attached to the solid support. This is achieved by treating the resin with a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).[6] This step exposes the free secondary amine required for the subsequent coupling reaction.

-

Coupling: The next Boc-protected PNA monomer is activated and coupled to the newly exposed amine on the growing chain. Common activation reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[6][9]

-

Capping: To prevent the formation of deletion sequences, any unreacted amino groups on the growing chain are "capped" by acetylation using reagents like acetic anhydride.[6] This renders them unreactive in subsequent coupling steps.

This three-step cycle is repeated until the desired PNA sequence is assembled.

Logical Workflow of Boc/Z PNA Synthesis

Caption: Workflow of a single cycle in Boc/Z solid-phase PNA synthesis.

Experimental Protocols

The following are generalized protocols for key steps in the manual solid-phase synthesis of PNA using the Boc/Z strategy.[10] Concentrations and times may need optimization based on the specific sequence and scale.

Table 1: Reagents and Conditions for Boc/Z PNA Synthesis

| Step | Reagent/Solvent | Typical Concentration | Duration |

| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 1-2 min |

| Neutralization | Diisopropylethylamine (DIPEA) in DCM | 5% (v/v) | 2 x 1 min |

| Coupling | Boc-PNA monomer | 0.2 M in DMF | 20-60 min |

| HATU | 0.2 M in DMF | 20-60 min | |

| DIPEA / 2,6-Lutidine | 0.2 M / 0.3 M in DMF | 20-60 min | |

| Capping | Acetic Anhydride / 2,6-Lutidine / DMF | 5:6:89 (v/v/v) | 5-10 min |

| Final Cleavage & Deprotection | Trifluoromethanesulfonic acid (TFMSA) / TFA / m-cresol | Varies | 1-2 hours |

Detailed Methodology

1. Resin Preparation and Swelling:

-

Start with a suitable solid support, such as a p-methylbenzhydrylamine (MBHA) resin.[1]

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes in a fritted reaction vessel.

2. Boc Deprotection:

-

Drain the DCM from the swollen resin.

-

Add the deprotection solution (e.g., 50% TFA in DCM) to the resin and agitate for 1-2 minutes.

-

Drain the deprotection solution.

-

Repeat the deprotection step one more time.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

3. Neutralization:

-

Add the neutralization solution (e.g., 5% DIPEA in DCM) to the resin and agitate for 1 minute.

-

Drain the solution and repeat the neutralization step.

-

Wash the resin with DCM (3-5 times) and then with DMF (2-3 times) to prepare for the coupling step.

4. Monomer Coupling:

-

In a separate vessel, pre-activate the Boc-PNA monomer by dissolving it with an equivalent amount of HATU in DMF. Add DIPEA and 2,6-lutidine and allow to react for 2-3 minutes.

-

Add the activated monomer solution to the resin.

-

Agitate the reaction vessel for 20-60 minutes at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

5. Capping:

-

Add the capping solution (Acetic Anhydride/Lutidine/DMF) to the resin.

-

Agitate for 5-10 minutes.

-

Drain the capping solution and wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

-

The resin is now ready for the next synthesis cycle, starting again with Boc deprotection.

6. Final Cleavage and Deprotection:

-

After the final synthesis cycle and removal of the terminal Boc group, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a strong acid cocktail (e.g., TFMSA/TFA/m-cresol) to cleave the PNA from the resin and simultaneously remove the Z-protecting groups from the nucleobases.[7]

-

Precipitate the cleaved PNA in cold diethyl ether.

-

Isolate the crude PNA product by centrifugation, wash with ether, and dry.

-

The crude PNA is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Orthogonality in PNA Synthesis Strategies

The concept of orthogonality is central to multi-step chemical synthesis.[8] In the context of PNA synthesis, an orthogonal protecting group strategy is one where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. The Boc/Z strategy is an example of such a system.

An alternative and widely used strategy is the Fmoc/Bhoc strategy .[5] This approach offers milder conditions for the repetitive deprotection step.

Table 2: Comparison of Boc/Z and Fmoc/Bhoc Strategies

| Feature | Boc/Z Strategy | Fmoc/Bhoc Strategy |

| Backbone Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Backbone Deprotection | Acid-labile (TFA) | Base-labile (Piperidine in DMF) |

| Nucleobase Protecting Group | Z (Benzyloxycarbonyl) or similar | Bhoc (Benzhydryloxycarbonyl) or similar |

| Nucleobase Deprotection | Strong acid (e.g., TFMSA, HF) | Acid-labile (TFA) |

| Advantages | Can result in higher purity oligos due to fewer side reactions.[5] | Milder deprotection conditions, compatible with standard DNA synthesizers.[5] |

| Disadvantages | Requires harsh, strong acids for final cleavage.[1][7] | Potential for side reactions during base-catalyzed Fmoc deprotection.[5] |

Signaling Pathway of Protecting Group Removal

Caption: Orthogonal deprotection schemes in Boc/Z vs. Fmoc/Bhoc PNA synthesis.

Conclusion

The Boc protecting group plays a vital and foundational role in peptide nucleic acid synthesis. Its use in the Boc/Z strategy provides a robust and effective method for the assembly of PNA oligomers, often yielding high-purity products. The acid-lability of the Boc group allows for its selective removal during the synthesis cycle, while the more stable Z groups on the nucleobases remain intact until the final cleavage step. While the requirement for strong acids in the final deprotection step is a notable drawback, the Boc strategy remains a valuable tool in the arsenal (B13267) of the synthetic chemist. Understanding the principles of the Boc protecting group strategy is essential for researchers and drug development professionals working to harness the unique potential of peptide nucleic acids.

References

- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 6. peptide.com [peptide.com]

- 7. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 10. Solid Phase Synthesis of PNA Oligomers | Springer Nature Experiments [experiments.springernature.com]

The Role of Protecting Groups for Adenine in Peptide Nucleic Acid (PNA) Synthesis: A Technical Guide

An in-depth examination of the chemical strategies employed to protect the exocyclic amine of adenine (B156593) during the synthesis of Peptide Nucleic Acids (PNA), with a focus on the Benzyloxycarbonyl (Z) group and its alternatives.

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, distinguished by a neutral polyamide backbone composed of N-(2-aminoethyl)glycine (AEG) units, in place of the charged sugar-phosphate backbone of their natural counterparts.[1] This unique structure confers upon PNAs remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and resistance to enzymatic degradation.[1] These characteristics make PNAs valuable tools in molecular biology, diagnostics, and therapeutic development.[]

The synthesis of PNA oligomers is a complex process that relies on the principles of solid-phase peptide synthesis (SPPS).[3][4] A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions at reactive functional groups. For the adenine nucleobase, the exocyclic amino group (N6) must be protected during the synthesis of the PNA monomer and its subsequent incorporation into a growing PNA chain.[1]

While a variety of protecting groups have been explored for this purpose, this guide will focus on the Benzyloxycarbonyl (Z or Cbz) group and provide a comparative analysis with other commonly employed protecting groups.

The Benzyloxycarbonyl (Z) Protecting Group in PNA Synthesis

The benzyloxycarbonyl (Z) group is a well-established protecting group for amines in peptide synthesis and was one of the first to be applied to PNA synthesis.[5][6] It is typically used in what is known as the Boc/Z protection strategy. In this scheme, the temporary protecting group for the N-terminal amine of the AEG backbone is the tert-butyloxycarbonyl (Boc) group, while the Z group serves as the "permanent" protecting group for the exocyclic amines of the nucleobases, including adenine.[5][7]

The key characteristic of the Boc/Z strategy is its reliance on differential acid lability for deprotection. The Boc group is removed at each cycle of the synthesis with a milder acid, such as trifluoroacetic acid (TFA), while the Z group remains intact. The Z group, being more robust, requires harsher acidic conditions for its removal, typically hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), at the final cleavage step.[5][8]

Advantages of the Z-group:

-

Robustness: The Z-group is stable to the repetitive TFA treatments used for Boc group removal, preventing premature deprotection of the nucleobase.[5]

-

Commercial Availability: PNA monomers utilizing the Boc/Z protection scheme are commercially available.[7]

-

Minimal Side Reactions: This strategy is associated with a low incidence of side reactions during synthesis.[7]

Disadvantages of the Z-group:

-

Harsh Deprotection Conditions: The primary drawback of the Z-group is the need for very strong and hazardous acids like HF for its cleavage.[5][8] This is not ideal for all laboratory settings and can be incompatible with sensitive modifications or conjugates on the PNA strand.[8]

-

Limited Compatibility: The harsh final cleavage conditions limit the types of solid supports and linkers that can be used and are generally incompatible with the synthesis of PNA-DNA chimeras.[5]

Alternative Protecting Groups for Adenine in PNA Synthesis

The limitations of the Boc/Z strategy have spurred the development of alternative protection schemes that employ milder deprotection conditions. The most prominent of these is the Fmoc/Bhoc strategy.[1][5]

-

Benzhydryloxycarbonyl (Bhoc) Group: In the Fmoc/Bhoc strategy, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is used for the temporary protection of the backbone amine, and it is removed with a base, typically piperidine (B6355638).[1][9] The benzhydryloxycarbonyl (Bhoc) group is used for the protection of the exocyclic amines of the nucleobases. The Bhoc group is acid-labile and can be removed with TFA at the end of the synthesis, offering a much milder final deprotection step compared to the Boc/Z strategy.[1][10]

-

Acyl Protecting Groups: Another approach involves the use of base-labile acyl protecting groups for the nucleobases in conjunction with a Boc-protected backbone. For adenine, the benzoyl (Bz) group is commonly used.[][11] This strategy offers an alternative to the acid-labile Z and Bhoc groups.

The choice of protecting group strategy has a significant impact on the overall success and applicability of the PNA synthesis. A comparison of the most common strategies is summarized in the table below.

| Protection Strategy | Backbone (Temporary) | Adenine (Permanent) | Backbone Deprotection | Final Cleavage & Deprotection | Key Advantages | Key Disadvantages |

| Boc/Z | Boc | Z (Benzyloxycarbonyl) | TFA | HF or TFMSA | Robust, low side reactions[7] | Harsh, hazardous cleavage[5][8] |

| Fmoc/Bhoc | Fmoc | Bhoc (Benzhydryloxycarbonyl) | 20% Piperidine in DMF | TFA | Mild cleavage, compatible with DNA synthesizers[1][12] | Potential for side reactions with some bases |

| Boc/Acyl | Boc | Bz (Benzoyl) | TFA | Base (e.g., ammonia, methylamine) | Orthogonal to acid-labile linkers | Can be slower than acid-based deprotection |

Experimental Protocols

General Protocol for Solid-Phase PNA Synthesis (Fmoc/Bhoc Strategy)

This protocol outlines the general steps for the synthesis of a PNA oligomer on a solid support using the widely adopted Fmoc/Bhoc chemistry.[9][13]

1. Resin Preparation:

-

Start with a suitable solid support, such as a PAL or Sieber amide resin.[13]

-

Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for 30-60 minutes.

2. Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal of the growing PNA chain.[9]

-

Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc adducts.

3. Monomer Coupling:

-

Activate the carboxylic acid of the incoming Fmoc-PNA-A(Bhoc)-OH monomer using a coupling reagent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIPEA).[9][13]

-

Add the activated monomer solution to the resin and allow the coupling reaction to proceed for 30-60 minutes. Elevated temperatures (up to 80°C) can be used to improve coupling efficiency for difficult sequences.[9]

-

Wash the resin with DMF.

4. Capping (Optional but Recommended):

-

To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution, such as acetic anhydride (B1165640) and DIPEA in DMF.[9]

-

Wash the resin with DMF.

5. Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each subsequent monomer to be added to the PNA sequence.

6. Final Cleavage and Deprotection:

-

After the final monomer has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (B109758) (DCM) and dry it.

-

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., m-cresol, triethylsilane, water) for 1.5-2 hours to cleave the PNA from the resin and remove the Bhoc protecting groups from the nucleobases.[9]

-

Precipitate the PNA from the cleavage mixture using cold diethyl ether, centrifuge to pellet the PNA, and decant the ether.

-

Wash the PNA pellet with cold ether and dry it under vacuum.

7. Purification and Analysis:

-

Dissolve the crude PNA in a suitable solvent (e.g., water with 0.1% TFA).

-

Purify the PNA using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the PNA using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizing PNA Synthesis Workflows

The logical flow of the two primary PNA synthesis strategies can be visualized using diagrams.

Caption: Boc/Z PNA Synthesis Workflow

Caption: Fmoc/Bhoc PNA Synthesis Workflow

Conclusion

The protection of the exocyclic amine of adenine is a critical consideration in the synthesis of PNA oligomers. The benzyloxycarbonyl (Z) group, used in the Boc/Z strategy, offers a robust and reliable method, but its reliance on harsh final cleavage conditions is a significant drawback. The development of alternative protecting groups, most notably the Bhoc group in the Fmoc/Bhoc strategy, has provided milder and more versatile approaches to PNA synthesis. The choice of protecting group strategy will depend on the specific requirements of the PNA sequence to be synthesized, including the presence of sensitive modifications and the desired scale of the synthesis. As research into the applications of PNA continues to expand, further innovations in protecting group chemistry will undoubtedly play a crucial role in advancing the field.

References

- 1. chempep.com [chempep.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 6. bachem.com [bachem.com]

- 7. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. US6133444A - Synthons for the synthesis and deprotection of peptide nucleic acids under mild conditions - Google Patents [patents.google.com]

- 9. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atdbio.com [atdbio.com]

- 11. PNA synthesis using a novel Boc/acyl protecting group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 13. peptide.com [peptide.com]

The Role of Boc-PNA-A(Z)-OH in Advancing Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Peptide Nucleic Acids (PNAs) represent a powerful class of synthetic DNA analogs with a neutral N-(2-aminoethyl)glycine backbone, a feature that confers upon them remarkable hybridization characteristics and resistance to enzymatic degradation. Among the building blocks used in PNA synthesis, Boc-PNA-A(Z)-OH, a Boc-protected monomer for the adenine (B156593) nucleobase, is a cornerstone for the construction of PNA oligomers with wide-ranging applications in molecular biology, diagnostics, and therapeutics. This technical guide provides an in-depth exploration of the applications of PNA oligomers synthesized using this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Superior Hybridization Properties of PNA

The neutral backbone of PNA eliminates the electrostatic repulsion inherent in DNA and RNA duplexes, leading to significantly more stable PNA/DNA and PNA/RNA hybrids.[1][2][3] This enhanced stability is reflected in higher melting temperatures (Tm) and, in many cases, more favorable binding affinities.

Quantitative Analysis of PNA Hybridization

The following table summarizes key thermodynamic and kinetic parameters for PNA-DNA and PNA-RNA duplexes, providing a comparative overview of their stability.

| Parameter | PNA/DNA Duplex | PNA/RNA Duplex | DNA/DNA Duplex | Citation |

| Binding Constant (Kb) | 1.8 x 106 M-1 to 4.15 x 107 M-1 | ~200-fold higher than PNA/DNA | 2.9 x 105 M-1 to 1.9 x 107 M-1 | [4][5] |

| Dissociation Constant (Kd) | ~5 nM | ~200-fold lower than PNA/DNA | - | [5][6] |

| Association Rate (ka) | - | ~20-fold higher than PNA/DNA | - | [5] |

| Dissociation Rate (kd) | - | ~10-fold lower than PNA/DNA | - | [5] |

| Melting Temperature (Tm) | On average 4°C higher than corresponding DNA/DNA duplex | On average 4°C higher than corresponding PNA/DNA duplex | - | [7] |

Core Applications and Experimental Protocols

The unique properties of PNAs have led to their adoption in a variety of molecular biology applications, primarily in the realms of antisense therapy, diagnostics, and as tools for genetic manipulation.

Antisense Oligonucleotides for Gene Silencing

PNAs are potent antisense agents capable of inhibiting gene expression at both the transcriptional and translational levels.[2][8][9] Their high binding affinity and specificity allow for the targeting of specific mRNA molecules, preventing their translation into proteins.

References

- 1. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. Thermodynamic comparison of PNA/DNA and DNA/DNA hybridization reactions at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ris.utwente.nl [ris.utwente.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

Stability of Boc-PNA Monomers in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of tert-butyloxycarbonyl (Boc) protected Peptide Nucleic Acid (PNA) monomers in solution. PNA, a synthetic DNA mimic with a neutral peptide-like backbone, offers exceptional chemical and enzymatic stability, making it a valuable tool in diagnostics and therapeutics.[][][3][4] Understanding the stability of the monomeric building blocks is crucial for successful PNA synthesis, storage, and application. This guide summarizes the available quantitative data, details experimental protocols for stability assessment, and provides visual representations of key concepts.

Chemical Stability of Boc-PNA Monomers

Boc-PNA monomers are generally considered to be highly chemically stable, a property that contributes to their successful use in solid-phase synthesis.[] The Boc protecting group on the backbone amino group enhances the solubility and stability of the monomers during synthesis.[] However, like all chemical entities, they are susceptible to degradation under certain conditions. The primary degradation pathway identified for PNA monomers is an N-acyl transfer rearrangement, which is particularly relevant under basic pH conditions.

Effect of pH

The stability of PNA monomers is significantly influenced by the pH of the solution. While stable under neutral and acidic conditions, degradation is observed at elevated pH.

Table 1: Quantitative Stability Data for PNA Monomers in Aqueous Solution

| Monomer | pH | Temperature (°C) | Half-life | Degradation Pathway | Analytical Method | Reference |

| PNA Thymine Monomer | 11 | 20 | 34 days | N-acyl transfer rearrangement | 1H NMR | [5] |

Note: The study by Eriksson et al. (1998) provides the most specific quantitative data on the stability of a PNA monomer. While this data is for an unprotected PNA monomer, the degradation pathway through N-acyl transfer is inherent to the PNA backbone and is a key consideration for Boc-PNA monomers, especially after deprotection during synthesis.

For PNA oligomers, measurable degradation is observed at pH 9 and above, with half-lives ranging from 1.5 hours to 21 days at pH 12, depending on the N-terminal sequence.[5] This highlights the susceptibility of the PNA backbone to base-catalyzed hydrolysis.

Effect of Temperature

Stability in Organic Solvents

Boc-PNA monomers are typically dissolved in organic solvents for use in automated synthesizers. While comprehensive stability data in various organic solvents is limited, some general guidelines exist for the storage of related Fmoc-PNA monomers. For instance, 0.2M solutions of Fmoc-PNA monomers in N-methyl-2-pyrrolidone (NMP) are considered stable for 1-2 weeks.[6] It is best practice to prepare fresh solutions of Boc-PNA monomers for synthesis and to store stock solutions at low temperatures.

Experimental Protocols for Stability Assessment

The stability of Boc-PNA monomers in solution can be assessed using a variety of analytical techniques. The most common methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

HPLC-Based Stability Assay

Reversed-phase HPLC is a powerful tool for separating the intact monomer from its degradation products and quantifying the degradation over time.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the Boc-PNA monomer in the desired solvent (e.g., aqueous buffer of a specific pH, organic solvent).

-

Aliquot the solution into multiple vials to be incubated at a specific temperature.

-

At designated time points, quench the reaction (e.g., by freezing or acidification) to halt further degradation.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of mobile phase B.

-

Detection: UV absorbance at 260 nm.

-

Temperature: Analysis is often performed at an elevated temperature (e.g., 55°C) to prevent aggregation.[6]

-

-

Data Analysis:

-

Integrate the peak area of the intact monomer at each time point.

-

Plot the natural logarithm of the peak area versus time.

-

The degradation rate constant (k) can be determined from the slope of the resulting line.

-

The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

-

NMR Spectroscopy for Mechanistic Insights

¹H NMR spectroscopy is invaluable for identifying the structure of degradation products and elucidating degradation pathways, such as the N-acyl transfer rearrangement.[5]

Protocol:

-

Sample Preparation:

-

Dissolve a known concentration of the Boc-PNA monomer in a deuterated solvent buffered to the desired pH.

-

Acquire an initial ¹H NMR spectrum (t=0).

-

-

Time-Course Monitoring:

-

Incubate the NMR tube at a controlled temperature.

-

Acquire ¹H NMR spectra at regular intervals.

-

-

Data Analysis:

-

Monitor the decrease in the intensity of proton signals corresponding to the intact monomer.

-

Observe the appearance and increase in intensity of new signals corresponding to the degradation product(s).

-

The structure of the degradation product can be determined by analyzing the chemical shifts, coupling constants, and through 2D NMR experiments (e.g., COSY, HMQC).

-

Mass Spectrometry for Product Identification

Mass spectrometry, particularly MALDI-TOF MS and Electrospray Ionization (ESI) MS, is used to confirm the molecular weight of the intact monomer and to identify the mass of any degradation products.[7][8][9][10][11]

Protocol:

-

Sample Preparation:

-

Prepare samples as described for the HPLC assay.

-

-

MS Analysis:

-

Analyze the samples at various time points using an appropriate mass spectrometry technique.

-

For MALDI-TOF MS, a suitable matrix such as α-cyano-4-hydroxycinnamic acid is used.

-

-

Data Analysis:

-

Identify the mass-to-charge ratio (m/z) of the intact monomer.

-

Look for the appearance of new peaks corresponding to the expected masses of degradation products.

-

Visualizing Key Processes

N-Acyl Transfer Degradation Pathway

Under basic conditions, the exocyclic amino group of a neighboring PNA unit can attack the carbonyl group of the acetyl linker, leading to a rearranged product.

Caption: N-acyl transfer degradation pathway of a PNA monomer.

Experimental Workflow for Stability Assessment

A typical workflow for assessing the stability of Boc-PNA monomers involves sample preparation, incubation under defined conditions, and analysis at various time points using multiple analytical techniques.

Caption: Experimental workflow for Boc-PNA monomer stability studies.

Summary and Recommendations

While Boc-PNA monomers are generally stable compounds, their stability in solution is not absolute and is critically dependent on pH and temperature. The primary degradation pathway under basic conditions is N-acyl transfer rearrangement. For researchers and drug development professionals, the following recommendations are crucial:

-

Storage: Store Boc-PNA monomers as dry powders at -20°C. For solution-based storage, use anhydrous aprotic solvents like NMP and prepare fresh solutions for synthesis when possible. If aqueous stock solutions are necessary, they should be buffered to a neutral or slightly acidic pH and stored at low temperatures.

-

Synthesis: During solid-phase PNA synthesis, be mindful of the basic conditions used for deprotection steps, as this can lead to degradation of the growing PNA chain, particularly at the N-terminus.

-

Stability Studies: When developing PNA-based therapeutics or diagnostics, it is essential to conduct thorough stability studies of the final product under relevant physiological and storage conditions, using a combination of HPLC, NMR, and MS to quantify degradation and identify degradation products.

This guide provides a foundation for understanding and assessing the stability of Boc-PNA monomers. Further research is needed to generate comprehensive quantitative stability data for all four monomers under a wider range of conditions to facilitate the continued development and application of PNA technology.

References

- 3. chempep.com [chempep.com]

- 4. Synthesis and characterization of novel α-monomers of peptide nucleic acid [redalyc.org]

- 5. Sequence dependent N-terminal rearrangement and degradation of peptide nucleic acid (PNA) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 8. Peptide nucleic acid probes with charged photocleavable mass markers: Towards PNA-based MALDI-TOF MS genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of RNA Fragments Resulting from Enzymatic Degradation using MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Peptide Nucleic Acids using Boc-PNA-A(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a neutral polyamide backbone, a feature that imparts strong binding affinity and specificity to complementary DNA and RNA sequences, along with exceptional biological stability.[][2][3] The Boc/Z strategy for solid-phase PNA synthesis is a well-established method, utilizing the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the N-terminal amine and the more stable benzyloxycarbonyl (Z) group for the permanent protection of the exocyclic amine of the nucleobases, such as in Boc-PNA-A(Z)-OH.[4][5][6] This protocol details the manual solid-phase synthesis of a PNA oligomer using this compound, including deprotection, coupling, capping, and cleavage steps.

Materials and Reagents

| Reagent/Material | Supplier Recommendation | Notes |

| This compound | Commercially Available | Purity >98% |

| MBHA Resin | Commercially Available | 100-200 mesh, ~1.0 mmol/g substitution |

| Trifluoroacetic Acid (TFA) | Reagent Grade | For Boc deprotection and cleavage |

| Dichloromethane (DCM) | HPLC Grade | For washes and as a solvent |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | For washes and as a solvent |

| Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | For neutralization and coupling |

| 2,6-Lutidine | Reagent Grade | For coupling and capping solutions |

| HATU | Commercially Available | Coupling reagent |

| Acetic Anhydride (B1165640) | Reagent Grade | Capping reagent |

| m-Cresol | Reagent Grade | Scavenger for cleavage |

| Diethyl Ether | Anhydrous | For precipitation of PNA |

Experimental Protocols

The synthesis of PNA oligomers using the Boc/Z strategy involves a cyclical process of deprotection, coupling, and capping, followed by a final cleavage and deprotection step. The following protocol is based on a 2 µmol scale synthesis on a manual synthesis apparatus.

Resin Preparation and Swelling

-

Place 2 mg of MBHA resin (for a 2 µmol synthesis scale) in a fritted syringe reactor.

-

Wash the resin with DCM (3 x 1 mL).

-

Swell the resin in DCM (1 mL) for 30 minutes.

Boc Deprotection

-

Drain the DCM from the swollen resin.

-

Add a solution of 50% TFA in DCM (1 mL) to the resin.

-

Agitate the resin for 5 minutes at room temperature.[7]

-

Drain the TFA/DCM solution.

-

Repeat the TFA treatment for 20 minutes.

-

Wash the resin with DCM (5 x 1 mL) to remove residual TFA.

-

Wash the resin with 5% DIEA in DCM (3 x 1 mL) to neutralize the resin.

-

Wash the resin with DCM (3 x 1 mL).

-

Wash the resin with DMF (3 x 1 mL).

Coupling of this compound

-

Pre-activation of the monomer: In a separate vial, dissolve this compound (4 equivalents, 8 µmol) and HATU (3.9 equivalents, 7.8 µmol) in 0.5 mL of DMF. Add DIEA (8 equivalents, 16 µmol) and 2,6-lutidine (12 equivalents, 24 µmol) and allow the mixture to pre-activate for 2-5 minutes.[8]

-

Add the pre-activated monomer solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature. The coupling efficiency can be monitored using a Kaiser test.

-

Drain the coupling solution.

-

Wash the resin with DMF (5 x 1 mL).

-

Wash the resin with DCM (3 x 1 mL).

Capping of Unreacted Amino Groups

-

Prepare a capping solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF.[8]

-

Add the capping solution (1 mL) to the resin.

-

Agitate for 15 minutes at room temperature.

-

Drain the capping solution.

-

Wash the resin with DMF (3 x 1 mL).

-

Wash the resin with DCM (3 x 1 mL).

The cycle of deprotection (Step 2), coupling (Step 3), and capping (Step 4) is repeated for each subsequent Boc-PNA monomer until the desired sequence is assembled.

Cleavage and Final Deprotection

-

After the final coupling and capping steps, perform a final Boc deprotection as described in Step 2.

-

Wash the resin thoroughly with DCM (5 x 1 mL) and dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/m-cresol (95:5 v/v).[4]

-

Add the cleavage cocktail (1 mL) to the dried resin.

-

Agitate the mixture for 1.5 - 2 hours at room temperature.[9]

-

Filter the cleavage mixture from the resin into a clean collection tube.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude PNA by adding the TFA solution to cold diethyl ether (10 volumes).

-

Centrifuge the mixture to pellet the PNA.

-

Decant the ether and wash the PNA pellet with cold diethyl ether (2 x 10 mL).

-

Dry the crude PNA pellet under vacuum.

Purification and Analysis

-

Dissolve the crude PNA in 0.1% aqueous TFA.

-

Purify the PNA by reverse-phase HPLC (RP-HPLC) on a C18 column.[5]

-

Use a linear gradient of acetonitrile (B52724) in 0.1% aqueous TFA for elution.

-

Monitor the elution at 260 nm.

-

Collect the fractions containing the purified PNA and lyophilize.

-

Confirm the identity and purity of the final product by MALDI-TOF mass spectrometry and analytical RP-HPLC.[10]

Quantitative Data Summary

The following table summarizes typical yields and purity obtained from Boc/Z PNA synthesis, as reported in the literature. It is important to note that these values can vary depending on the sequence, length, and specific synthesis conditions.

| Parameter | Typical Value | Reference |

| Average Coupling Yield per Cycle | 99.4% | [11] |

| Overall Yield for a 17-mer PNA | ~90% | [11] |

| Purity after RP-HPLC | >95% | [12] |

Experimental Workflow Diagram

Caption: Workflow for this compound solid-phase synthesis.

References

- 2. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 6. Solid Phase Synthesis of PNA Oligomers | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 10. rsc.org [rsc.org]

- 11. Improvements in automated PNA synthesis using Boc/Z monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Manual Synthesis of PNA Oligomers using Boc Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudopeptide backbone composed of N-(2-aminoethyl)glycine units. This neutral backbone imparts unique properties to PNAs, including high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation. These characteristics make PNAs promising candidates for various applications in research, diagnostics, and therapeutics.

The manual solid-phase synthesis of PNA oligomers using tert-butyloxycarbonyl (Boc) chemistry is a well-established and cost-effective method, particularly suitable for small-scale synthesis and sequence optimization. This protocol provides a detailed guide for the manual synthesis of PNA oligomers utilizing Boc for backbone amine protection and benzyloxycarbonyl (Z) for the protection of exocyclic amines of the nucleobases (A, C, and G).

Principle of the Method

The manual synthesis of PNA oligomers on a solid support follows a cyclic procedure involving four key steps:

-

Deprotection: Removal of the acid-labile Boc group from the N-terminal amino group of the growing PNA chain.

-

Coupling: Activation of the carboxylic acid of the incoming Boc-PNA monomer and its subsequent coupling to the deprotected N-terminal amine of the resin-bound PNA.

-

Capping: Acetylation of any unreacted amino groups to prevent the formation of deletion sequences.

-

Cleavage and Deprotection: Release of the synthesized PNA oligomer from the solid support and simultaneous removal of the Z protecting groups from the nucleobases.

This cycle is repeated until the desired PNA sequence is assembled.

Data Presentation

Table 1: Reagents and Solvents for Manual Boc-PNA Synthesis

| Reagent/Solvent | Grade | Purpose |

| N,N-Dimethylformamide (DMF) | Anhydrous, low amine | Solvent for washing and reactions |

| Dichloromethane (DCM) | Anhydrous | Solvent for washing and deprotection |

| Trifluoroacetic Acid (TFA) | Reagent grade | Boc deprotection |

| Diisopropylethylamine (DIPEA) | Reagent grade | Neutralization |

| Boc-PNA-monomers (A(Z), C(Z), G(Z), T) | Synthesis grade | Building blocks |

| HBTU | Reagent grade | Coupling reagent |

| Acetic Anhydride | Reagent grade | Capping |

| Pyridine | Anhydrous | Capping |

| Methylbenzhydrylamine (MBHA) resin | 100-200 mesh | Solid support |

| TFMSA/TFA/thioanisole/m-cresol | Reagent grade | Cleavage and deprotection cocktail |

| Diethyl ether | Anhydrous | Precipitation of crude PNA |

Table 2: Protocol Summary for a Single Synthesis Cycle (2 µmol scale)

| Step | Reagent/Solution | Volume | Reaction Time |

| Resin Swelling | DMF | 1 mL | 30 min |

| Boc Deprotection | 50% TFA in DCM | 2 x 1 mL | 2 x 1-2 min |

| Washes | DCM, DMF | 3 x 1 mL each | ~5 min total |

| Neutralization | 10% DIPEA in DMF | 2 x 1 mL | 2 x 2 min |

| Washes | DMF | 3 x 1 mL | ~3 min total |

| Coupling | |||

| - Boc-PNA monomer (0.2 M in DMF) | 50 µL (10 µmol) | 30-60 min | |

| - HBTU (0.2 M in DMF) | 45 µL (9 µmol) | ||

| - DIPEA (0.4 M in DMF) | 50 µL (20 µmol) | ||

| Washes | DMF | 3 x 1 mL | ~3 min total |

| Capping | Acetic anhydride/Pyridine/DMF (1:1:8) | 1 mL | 15 min |

| Washes | DMF, DCM | 3 x 1 mL each | ~5 min total |

Experimental Protocols

Materials and Equipment

-

Fritted glass reaction vessel

-

Shaker or vortex mixer

-

Pipettes and tips

-

Vacuum manifold or filtration apparatus

-

Scintillation vials

-

Lyophilizer

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., MALDI-TOF)

Protocol 1: Manual Solid-Phase Synthesis of PNA Oligomers

This protocol describes a single cycle of monomer addition. Repeat steps 2-7 for each monomer in the sequence.

-

Resin Preparation:

-

Place the desired amount of MBHA resin (e.g., 2 µmol) in a fritted glass reaction vessel.

-

Add DMF to swell the resin and shake gently for 30 minutes.

-

Drain the DMF.

-

-

Boc Deprotection:

-

Add 50% TFA in DCM to the resin.

-

Shake for 1-2 minutes and drain.

-

Repeat the 50% TFA in DCM treatment for another 1-2 minutes and drain thoroughly.

-

Wash the resin with DCM (3x) followed by DMF (3x).

-

-

Neutralization:

-

Add 10% DIPEA in DMF to the resin.

-

Shake for 2 minutes and drain.

-

Repeat the neutralization step.

-

Wash the resin with DMF (3x).

-

-

Coupling:

-

In a separate microcentrifuge tube, pre-activate the Boc-PNA monomer by mixing the monomer solution, HBTU solution, and DIPEA solution (see Table 2 for volumes).

-

Allow the activation mixture to stand for 2-3 minutes at room temperature.

-

Add the activated monomer solution to the resin.

-

Shake the reaction vessel for 30-60 minutes.

-

Drain the coupling solution and wash the resin with DMF (3x).

-

Optional: Perform a Kaiser test to check for complete coupling. A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated.

-

-

Capping:

-

Prepare the capping solution: Acetic anhydride/Pyridine/DMF (1:1:8 v/v/v).

-

Add the capping solution to the resin.

-

Shake for 15 minutes.

-

Drain the capping solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3x) and then with DCM (3x).

-

-

Chain Elongation:

-

Repeat steps 2-6 for the next monomer in the PNA sequence.

-

Protocol 2: Cleavage and Deprotection

-

After the final synthesis cycle, wash the resin with DCM and dry it thoroughly under vacuum.

-

Prepare the cleavage cocktail: TFMSA/TFA/thioanisole/m-cresol (2:6:1:1 v/v/v/v).[1] Caution: This mixture is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried resin in a sealed vial.

-

Shake the mixture at room temperature for 1-2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude PNA by adding the filtrate to cold diethyl ether (10-20 times the volume of the filtrate).

-

A white precipitate should form. Centrifuge the mixture to pellet the crude PNA.

-

Decant the ether, and wash the pellet with cold diethyl ether two more times.

-

Dry the crude PNA pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification and Analysis

-

Purification:

-

Dissolve the crude PNA in 0.1% TFA in water.

-

Purify the PNA by RP-HPLC using a C18 column.

-

A typical gradient is from 5% to 60% acetonitrile (B52724) in 0.1% aqueous TFA over 30 minutes.

-